molecular formula C6H12Cl2N2O B1334984 4-Methyl-1-piperazinecarbonyl chloride hydrochloride CAS No. 55112-42-0

4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Cat. No. B1334984
CAS RN: 55112-42-0
M. Wt: 199.08 g/mol
InChI Key: WICNYNXYKZNNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several papers describe the synthesis of piperazine derivatives. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives is achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another study reports the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride through reductive amination in ethanol . Additionally, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) hydrochlorides are synthesized from 1-methyl piperazine and corresponding reagents in ethereal or benzene solution . These methods highlight the versatility of piperazine chemistry and the variety of functional groups that can be introduced.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, single-crystal X-ray analysis is used to determine the polymorphic forms of a piperazine dione derivative . Theoretical and experimental investigations into the structural and electronic properties of a piperazine derivative are performed using DFT calculations and spectral data analysis . The crystal and molecular structure of 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride is determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Piperazine derivatives are involved in various chemical reactions. The study of 1,4-disulfopiperazine-1,4-diium chloride ([Piper-(SO3H)2].2Cl) demonstrates its use as an ionic catalyst in the synthesis of phthalazine derivatives via a one-pot three-component reaction . This showcases the potential of piperazine derivatives to act as catalysts in organic synthesis, promoting reactions under environmentally friendly conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are crucial for their potential applications. The physicochemical parameters, including melting points, solubility profiles, and acid-base characteristics, are estimated for a series of piperazinium chlorides . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis in Drug Development

4-Methyl-1-piperazinecarbonyl chloride hydrochloride is utilized in the synthesis of various compounds for pharmaceutical research. For instance, the synthesis of hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines and alkylene diacyl-di-(1-methyl piperazides) incorporates this compound for testing against schistosomiasis in experimental animals infected with Schistosoma Japonica (Tung, 1957). Similarly, in the development of potential dual antihypertensive agents, 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as free bases and then converted to hydrochloride salts, where 4-Methyl-1-piperazinecarbonyl chloride hydrochloride plays a crucial role in the process (Marvanová et al., 2016).

Structural and Biological Properties Analysis

The compound is also significant in the study of structural, electronic, and biological properties of piperazine derivatives. For example, the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride involved 4-Methyl-1-piperazinecarbonyl chloride hydrochloride, enabling a detailed analysis of its structural and electronic properties, and potential biological activity (Bhat et al., 2018).

Antimicrobial and Anticancer Research

Another important application is in the synthesis of compounds for antimicrobial and anticancer research. For instance, novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showing potent bacterial biofilm and MurB inhibitors were synthesized, where 4-Methyl-1-piperazinecarbonyl chloride hydrochloride is a key intermediate (Mekky & Sanad, 2020). Additionally, a study on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats highlighted its promising anticancer activity and low toxicity, with 4-Methyl-1-piperazinecarbonyl chloride hydrochloride being a crucial component in its synthesis (Jiang et al., 2007).

Safety And Hazards

This compound is classified as Skin Corrosion/Irritation Category 2 and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

4-methylpiperazine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICNYNXYKZNNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203633
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-piperazinecarbonyl chloride hydrochloride

CAS RN

55112-42-0
Record name 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55112-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055112420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-carbonyl chloride monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Chlorocarbonyl-N′-methylpiperazine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T2R5ALS8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Reactant of Route 6
4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Citations

For This Compound
7
Citations
A Junnila, DS Bohle, R Prichard… - Bioconjugate …, 2007 - ACS Publications
… To a solution of 4-methyl-1-piperazinecarbonyl chloride hydrochloride (2.39 g, 12 mmol) and well-powdered, anhydrous potassium carbonate (4.62 g, 33 mmol) in dry acetonitrile was …
Number of citations: 4 pubs.acs.org
AK Pham - 2019 - duo.uio.no
… 2) with 4-methyl-1piperazinecarbonyl chloride hydrochloride … adding 4-methyl1-piperazinecarbonyl chloride hydrochloride … , 4-methyl-1-piperazinecarbonyl chloride hydrochloride salt (…
Number of citations: 0 www.duo.uio.no
JRA Silva, L Cianni, D Araujo, PHJ Batista… - Journal of chemical …, 2020 - ACS Publications
Reversible and irreversible covalent ligands are advanced cysteine protease inhibitors in the drug development pipeline. K777 is an irreversible inhibitor of cruzain, a necessary …
Number of citations: 33 pubs.acs.org
EÖ Viktorsson, R Aesoy, S Støa, V Lekve… - RSC Medicinal …, 2021 - pubs.rsc.org
Novel chemotherapeutic strategies for acute myeloid leukemia (AML) treatment are called for. We have recently demonstrated that the phenazine 5,10-dioxide natural products iodinin (3…
Number of citations: 10 pubs.rsc.org
LM Kammer, B Lipp, T Opatz - The Journal of Organic Chemistry, 2018 - ACS Publications
… Both of these batches were then separately dissolved in dry THF (2 mL each), and each of them was added at 0 C to a solution of 4-methyl-1-piperazinecarbonyl chloride hydrochloride (…
Number of citations: 21 pubs.acs.org
Q Wei, D Zhang, A Yao, L Mai, Z Zhang, Q Zhou - PLoS One, 2012 - journals.plos.org
… To a solution of 1 (650 mg, 2.39 mmol) in DMF (30 mL) were added 4-methyl-1-piperazinecarbonyl chloride hydrochloride (630 mg, 3.16 mmol) and potassium carbonate (3.4 g, 24 …
Number of citations: 16 journals.plos.org
M Lourens - 2017 - North-West University (South Africa) …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.